Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester

Catalog No.
S12549534
CAS No.
16414-46-3
M.F
C15H24N2O17P2
M. Wt
566.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d...

CAS Number

16414-46-3

Product Name

Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester

IUPAC Name

[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

Molecular Formula

C15H24N2O17P2

Molecular Weight

566.30 g/mol

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)

InChI Key

HSCJRCZFDFQWRP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Description

Glucose-uridine-C1,5'-diphosphate is a natural product found in Homo sapiens with data available.

Uridine 5'-(trihydrogen diphosphate), mono-alpha-D-glucopyranosyl ester is a nucleotide sugar with the chemical formula C₁₅H₂₄N₂O₁₇P₂. This compound is an essential intermediate in various biochemical pathways, particularly in the synthesis of glycosylated products. It plays a crucial role in phase II metabolic reactions, where it participates in the formation of glucose conjugates with xenobiotics, aiding in their detoxification and elimination from the body .

The structure of uridine 5'-(trihydrogen diphosphate), mono-alpha-D-glucopyranosyl ester consists of a uridine moiety linked to a diphosphate group and an alpha-D-glucopyranosyl unit. This configuration allows it to act as a donor of glucose residues in glycosyltransferase reactions, which are vital for carbohydrate metabolism and biosynthesis .

, primarily involving its role as a glycosyl donor. One notable reaction is:

UTP+α D glucose 1 phosphatediphosphate+UDP glucose\text{UTP}+\alpha \text{ D glucose 1 phosphate}\rightarrow \text{diphosphate}+\text{UDP glucose}

This reaction illustrates how uridine triphosphate (UTP) interacts with alpha-D-glucose 1-phosphate to produce uridine diphosphate glucose, which can then be utilized in various biosynthetic pathways .

Additionally, it can participate in reactions catalyzed by specific enzymes such as glycosyltransferases, which facilitate the transfer of glucose to acceptor molecules, forming glycosidic bonds essential for polysaccharide synthesis.

This compound exhibits significant biological activity, primarily through its involvement in glycosylation processes. It acts as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to various acceptor molecules. This activity is crucial for synthesizing glycogen, glycoproteins, and glycolipids, which are essential for cellular functions and structural integrity .

Furthermore, uridine 5'-(trihydrogen diphosphate), mono-alpha-D-glucopyranosyl ester is implicated in detoxification pathways by facilitating the conjugation of xenobiotics with glucose, enhancing their solubility and excretion from the body .

The synthesis of uridine 5'-(trihydrogen diphosphate), mono-alpha-D-glucopyranosyl ester can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing specific enzymes such as UDP-glucose pyrophosphorylase to catalyze the reaction between UTP and glucose-1-phosphate.
  • Chemical Synthesis: Employing chemical reagents to create the necessary phosphate linkages and sugar moieties under controlled conditions.
  • Biotechnological Approaches: Utilizing microbial fermentation processes where microorganisms produce this compound naturally during metabolic activities.

These methods allow for the production of uridine 5'-(trihydrogen diphosphate), mono-alpha-D-glucopyranosyl ester in varying scales depending on the desired application .

Uridine 5'-(trihydrogen diphosphate), mono-alpha-D-glucopyranosyl ester has several applications across different fields:

  • Pharmaceuticals: Used in drug development for creating glycosylated drugs that exhibit improved pharmacokinetic properties.
  • Biotechnology: Employed in recombinant DNA technology for constructing glycoproteins.
  • Food Industry: Utilized as a food additive for enhancing sweetness or stability of certain products due to its sugar content.

Its role as a nucleotide sugar makes it particularly valuable in research related to carbohydrate metabolism and enzymology .

Studies have shown that uridine 5'-(trihydrogen diphosphate), mono-alpha-D-glucopyranosyl ester interacts with various enzymes involved in glycosylation processes. These interactions are critical for understanding how this compound influences metabolic pathways and cellular functions:

  • Glycosyltransferases: The binding affinity and kinetics of this compound with different glycosyltransferases have been studied to elucidate its role as a substrate.
  • Xenobiotic Conjugation: Research has focused on how this compound facilitates the conjugation of drugs and toxins with glucose, impacting their detoxification rates .

Several compounds share structural or functional similarities with uridine 5'-(trihydrogen diphosphate), mono-alpha-D-glucopyranosyl ester. Here are some notable examples:

Compound NameStructure/FunctionUnique Features
Uridine diphosphate glucoseNucleotide sugar involved in polysaccharide synthesisDirect precursor for glycogen synthesis
Cytidine 5'-diphosphateNucleotide sugar similar to uridine diphosphateInvolved in nucleotide metabolism
Guanosine 5'-diphosphateNucleotide sugar that participates in energy transferFunctions primarily in signaling pathways
Adenosine 5'-triphosphateEnergy currency of the cellCentral role in energy metabolism

Uridine 5'-(trihydrogen diphosphate), mono-alpha-D-glucopyranosyl ester is unique due to its specific role as a glucosyl donor in glycosylation reactions, distinguishing it from other nucleotide sugars that may serve different functions within cellular metabolism .

XLogP3

-6.3

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

9

Exact Mass

566.05502130 g/mol

Monoisotopic Mass

566.05502130 g/mol

Heavy Atom Count

36

Dates

Modify: 2024-08-09

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